molecular formula C33H38N2O8 B1668755 Rescimetol CAS No. 35440-49-4

Rescimetol

Cat. No. B1668755
CAS RN: 35440-49-4
M. Wt: 590.7 g/mol
InChI Key: MMUMZMIKZXSFSD-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rescimetol is an organic molecular entity.

Scientific Research Applications

Applications in Medical Research:

  • Hyperparathyroidism Management

    Cinacalcet HCl, a calcimimetic, similar in function to Rescimetol, was found effective in managing primary hyperparathyroidism. It normalized serum calcium and reduced parathyroid hormone (PTH) in patients, suggesting its potential as a non-surgical treatment approach (Peacock et al., 2005).

  • Glioblastoma Treatment

    Biodegradable microspheres were used for localized and sustained delivery of 5‐fluorouracil, a radiosensitizing drug, after surgical resection of glioblastoma. This approach points towards the potential of Rescimetol-like compounds in targeted cancer therapy (Menei et al., 1999).

  • Nonalcoholic Steatohepatitis (NASH) Treatment

    Resmetirom (MGL-3196), a selective thyroid hormone receptor-β agonist, demonstrated efficacy in reducing liver fat and improving biomarkers in NASH patients. This indicates the potential application of Rescimetol in treating liver-related diseases (Harrison et al., 2021).

Applications in Biochemical Research:

  • DNA Interaction Studies

    The interaction of resmethrin, a compound similar to Rescimetol, with calf thymus DNA was investigated, providing insights into the toxicological effects of such compounds on DNA (Tao et al., 2015).

  • Encapsulation Complexes

    Research on hexameric resorcin[4]arenes and pyrogallol[4]arenes, which share structural similarities with Rescimetol, has been reviewed. These studies focus on their behavior in small spaces and potential applications in catalysis or transport (Avram et al., 2011).

properties

CAS RN

35440-49-4

Product Name

Rescimetol

Molecular Formula

C33H38N2O8

Molecular Weight

590.7 g/mol

IUPAC Name

methyl (1R,15S,17R,18R,19S,20S)-17-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

InChI

InChI=1S/C33H38N2O8/c1-39-20-7-8-21-22-11-12-35-17-19-14-28(43-29(37)10-6-18-5-9-26(36)27(13-18)40-2)32(41-3)30(33(38)42-4)23(19)16-25(35)31(22)34-24(21)15-20/h5-10,13,15,19,23,25,28,30,32,34,36H,11-12,14,16-17H2,1-4H3/b10-6+/t19-,23+,25-,28-,30+,32+/m1/s1

InChI Key

MMUMZMIKZXSFSD-UXBLZVDNSA-N

Isomeric SMILES

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC

SMILES

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C=CC6=CC(=C(C=C6)O)OC

Canonical SMILES

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C=CC6=CC(=C(C=C6)O)OC

Appearance

Solid powder

Other CAS RN

73573-42-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CD 3400
CD 3400, (3beta,16beta,17alpha,18beta(E),20alpha)-isomer
CD-3400
methyl O-(4-hydroxy-3-methoxycinnamoyl)reserpate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Rescimetol
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Rescimetol
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Rescimetol
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Rescimetol

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